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molecular formula C12H16N4O B8539941 5-methoxy-3-(1-piperazinyl)-1H-indazole

5-methoxy-3-(1-piperazinyl)-1H-indazole

Cat. No. B8539941
M. Wt: 232.28 g/mol
InChI Key: KZQHKKCYKKKVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04954503

Procedure details

To a stirred mixture of 4-[5-methoxy-1-phenylsulfonyl-1H-indazol-3-yl]-1-piperazinecarbonitrile (9.5 g, 0.0239 mol) in THF (150 ml) under N2 was added, dropwise, lithium aluminum [50 ml (2.1 eq) of a 1M LiAlH4 solution in THF]. After complete addition the reaction was warmed to reflux and stirred for 3 hours. To the cooled reaction was added carefully, H2O (15 ml) to destroy the excess LiAlH4. The mixture was allowed to stand overnight. The reaction mixture was filtered through a coarse sintered glass funnel. The resultant cake was washed well with THF and the THF filtrate was concentrated to afford 6.0 g, of a residue. The residue was triturated with ether and H2O and the resultant solid was collected and dried to afford 4.5 g of 5-methoxy-3-(1-piperazinyl)-1H-indazole, m.p. 163°-169° C.
Name
4-[5-methoxy-1-phenylsulfonyl-1H-indazol-3-yl]-1-piperazinecarbonitrile
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8](S(C1C=CC=CC=1)(=O)=O)[N:7]=[C:6]2[N:21]1[CH2:26][CH2:25][N:24](C#N)[CH2:23][CH2:22]1.[Al].[Li].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][N:7]=[C:6]2[N:21]1[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]1 |f:1.2,3.4.5.6.7.8,^1:29|

Inputs

Step One
Name
4-[5-methoxy-1-phenylsulfonyl-1H-indazol-3-yl]-1-piperazinecarbonitrile
Quantity
9.5 g
Type
reactant
Smiles
COC=1C=C2C(=NN(C2=CC1)S(=O)(=O)C1=CC=CC=C1)N1CCN(CC1)C#N
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al].[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After complete addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
To the cooled reaction
ADDITION
Type
ADDITION
Details
was added carefully
CUSTOM
Type
CUSTOM
Details
H2O (15 ml) to destroy the excess LiAlH4
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a coarse sintered glass funnel
WASH
Type
WASH
Details
The resultant cake was washed well with THF
CONCENTRATION
Type
CONCENTRATION
Details
the THF filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to afford 6.0 g
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether and H2O
CUSTOM
Type
CUSTOM
Details
the resultant solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C2C(=NNC2=CC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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